molecular formula C13H18O2 B12085339 1-Benzyloxy-3,3-dimethyl-butan-2-one

1-Benzyloxy-3,3-dimethyl-butan-2-one

Katalognummer: B12085339
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: HBCXTFWQNIVPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyloxy-3,3-dimethyl-butan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a benzyloxy group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyloxy-3,3-dimethyl-butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-2-butanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The final product is often isolated through distillation under reduced pressure to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyloxy-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Benzyloxy-3,3-dimethyl-butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-benzyloxy-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-2-butanone: A structurally similar ketone with different functional groups.

    Benzyl alcohol: Shares the benzyloxy group but lacks the ketone functionality.

    2-Butanone: A simpler ketone without the benzyloxy group.

Uniqueness

1-Benzyloxy-3,3-dimethyl-butan-2-one is unique due to the combination of the benzyloxy group and the 3,3-dimethyl-butan-2-one backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

3,3-dimethyl-1-phenylmethoxybutan-2-one

InChI

InChI=1S/C13H18O2/c1-13(2,3)12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

HBCXTFWQNIVPBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.